molecular formula C12H8Cl2N2O B5588455 2,3-dichloro-N-pyridin-3-ylbenzamide

2,3-dichloro-N-pyridin-3-ylbenzamide

Cat. No.: B5588455
M. Wt: 267.11 g/mol
InChI Key: KANCFDSDRCOWMN-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-pyridin-3-ylbenzamide is a chemical compound with the molecular formula C12H8Cl2N2O It is a derivative of benzamide, where the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions and a pyridin-3-yl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-pyridin-3-ylbenzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-pyridin-3-ylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atoms.

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amines derived from the reduction of the carbonyl group.

Scientific Research Applications

2,3-Dichloro-N-pyridin-3-ylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorobenzamide: Lacks the pyridin-3-yl group, making it less versatile in terms of chemical reactivity and biological activity.

    3-Aminopyridine: Lacks the benzamide moiety, resulting in different chemical properties and applications.

    2,3-Dichloropyridine: Similar in structure but lacks the benzamide group, leading to different reactivity and uses.

Uniqueness

2,3-Dichloro-N-pyridin-3-ylbenzamide is unique due to the presence of both the dichlorobenzene and pyridinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,3-dichloro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-10-5-1-4-9(11(10)14)12(17)16-8-3-2-6-15-7-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANCFDSDRCOWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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